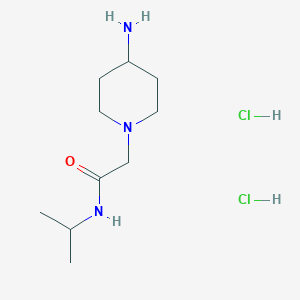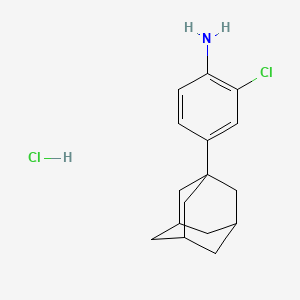![molecular formula C11H14ClN5O B1372310 1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1170384-79-8](/img/structure/B1372310.png)
1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride, also known as “1-AEPC”, is an organic compound that has been used in various scientific research applications. It is a synthetic compound that has been developed to study the effects of certain biochemical and physiological processes. This compound has several advantages and limitations for lab experiments and has been used in a variety of research projects.
Scientific Research Applications
Cytotoxic Activity in Glioma Cell Cultures
1,2,3-triazole derivatives, including structures related to the subject compound, have been synthesized and their cytotoxic actions on glioma cell cultures have been studied. This research suggests potential applications in cancer therapy, particularly targeting glioma cells (Khazhieva et al., 2015).
Antimicrobial Properties
Novel 1H-1,2,3-triazole-4-carboxamides have shown promising antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These findings highlight the potential of triazole derivatives in the development of new antimicrobial agents (Pokhodylo et al., 2021).
Anticancer Screening
1,2,3-triazole derivatives have been synthesized and tested for their anticancer activity in NCI60 cell lines, revealing significant activity against various cancer types, including leukemia, melanoma, and breast cancer. This underscores the potential of triazole derivatives in anticancer drug development (Pokhodylo et al., 2013).
Synthesis and Structural Analysis
Studies have been conducted on the synthesis and structural analysis of related 1,2,3-triazole derivatives. Understanding the crystal structure and synthesis pathways of these compounds is crucial for exploring their potential in various scientific applications (L'abbé et al., 2010).
Synthesis for Antitumor Activity
Research has shown that the synthesis of specific triazole derivatives yields compounds with antitumor activity. This is significant in the context of developing new therapeutic agents for cancer treatment (Ji et al., 2018).
Combinatorial Chemistry
Triazole derivatives have been synthesized using one-pot multicomponent reactions, an efficient method for creating combinatorial libraries. This approach is beneficial for rapid generation and screening of compounds for various biological activities (Pokhodylo et al., 2009).
properties
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]triazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O.ClH/c1-7(12)8-2-4-9(5-3-8)16-6-10(11(13)17)14-15-16;/h2-7H,12H2,1H3,(H2,13,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOULNKFPQRJAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=C(N=N2)C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

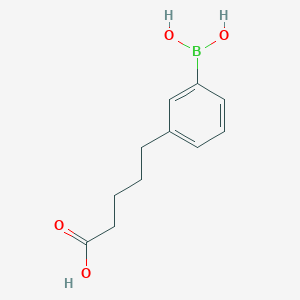
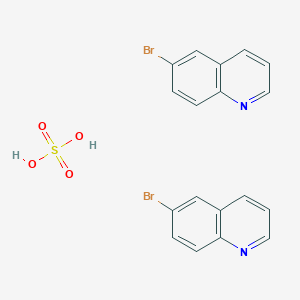
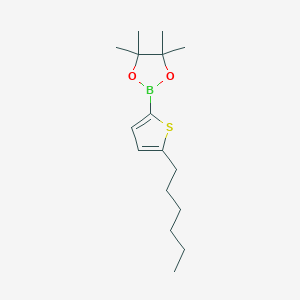
![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1372235.png)
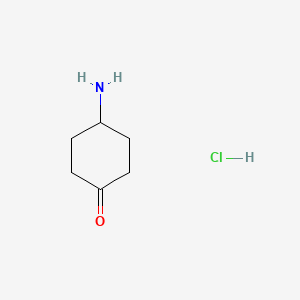
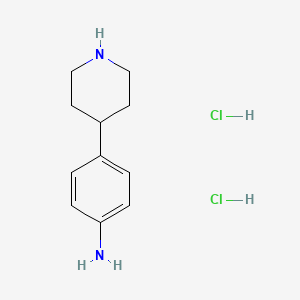
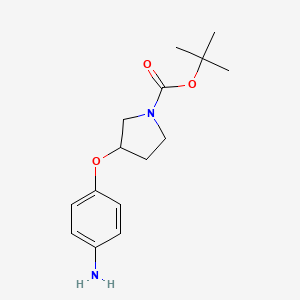
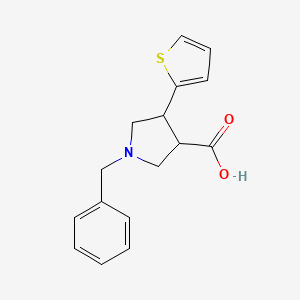
![1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1372243.png)
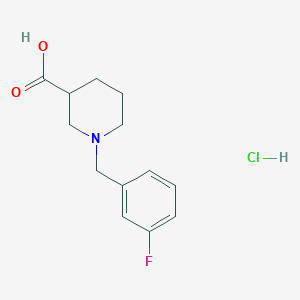
![3-[(3-Fluorophenoxy)methyl]aniline hydrochloride](/img/structure/B1372245.png)
